Methyl 5-amino-2-chloro-4-isopropoxybenzoate
CAS No.:
Cat. No.: VC17415226
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO3 |
|---|---|
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | methyl 5-amino-2-chloro-4-propan-2-yloxybenzoate |
| Standard InChI | InChI=1S/C11H14ClNO3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,13H2,1-3H3 |
| Standard InChI Key | BDAPDTNBQKFHBO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)N |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Weight
The molecular formula of methyl 5-amino-2-chloro-4-isopropoxybenzoate is C₁₁H₁₄ClNO₃, derived from the benzoate backbone (C₇H₅O₂) modified with substituents. The molecular weight is 243.69 g/mol, calculated as follows:
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Carbon (12.01 × 11) = 132.11
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Hydrogen (1.01 × 14) = 14.14
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Chlorine (35.45 × 1) = 35.45
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Nitrogen (14.01 × 1) = 14.01
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Oxygen (16.00 × 3) = 48.00
Total = 243.71 g/mol (minor rounding discrepancies excluded) .
Spectroscopic Identification
While direct spectral data for this compound are unavailable, analogous benzoate esters provide a basis for inference:
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IR Spectroscopy: Expected peaks include N–H stretching (~3300 cm⁻¹ for amine), C=O ester carbonyl (~1700 cm⁻¹), and C–O–C ether (~1250 cm⁻¹) .
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¹H NMR: Anticipated signals:
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¹³C NMR: Key signals include ester carbonyl (~165 ppm), quaternary carbons adjacent to substituents, and isopropoxy methine (~70 ppm) .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into:
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Benzoic acid core with orthogonal substituents.
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Esterification via methanol.
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Substituent introduction via sequential electrophilic substitution or functional group interconversion.
Route 1: Direct Functionalization of Pre-Substituted Benzoates
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Starting Material: 4-Isopropoxy-2-chlorobenzoic acid.
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Esterification: React with methanol and H₂SO₄ catalyst to form methyl 4-isopropoxy-2-chlorobenzoate.
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Nitration: Introduce nitro group at position 5 using HNO₃/H₂SO₄.
Route 2: Sequential Substituent Addition
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Starting Material: Resorcinol derivative.
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Isopropoxylation: Alkylate position 4 with isopropyl bromide under basic conditions.
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Chlorination: Use Cl₂/FeCl₃ or SOCl₂ at position 2.
Challenges and Optimization
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Regioselectivity: Ensuring correct positioning of substituents requires directed ortho-metalation or protecting group strategies.
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Amination Efficiency: Catalytic hydrogenation or Sn/HCl reduction may improve yield over traditional methods .
Physicochemical Properties
Thermodynamic and Solubility Data
| Property | Value/Description |
|---|---|
| Melting Point | Estimated 120–135°C (decomposes) |
| Boiling Point | Not determined (thermal instability) |
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |
| LogP (Partition Coefficient) | ~2.1 (calculated via Crippen method) |
Stability Profile
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Thermal: Decomposes above 150°C, releasing CO and chlorinated byproducts.
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Photolytic: Susceptible to radical-mediated degradation; store in amber glass .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s structure suggests utility in synthesizing kinase inhibitors or antimicrobial agents. For example:
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Analogous Compounds: Methyl 5-amino-2-chloro-4-fluorobenzoate (PubChem CID 10536163) is a precursor in HIV drug synthesis .
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Targeted Modifications: The isopropoxy group may enhance lipophilicity, improving blood-brain barrier penetration in CNS drugs .
Future Research Directions
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